molecular formula C20H11ClO4S B11416411 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate

Cat. No.: B11416411
M. Wt: 382.8 g/mol
InChI Key: WIVZPBCZDDYEOO-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is an organic compound that features a benzoxathiol ring system substituted with a chlorophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate typically involves the condensation of 4-chlorophenyl derivatives with benzoxathiol intermediates. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-hydroxybenzoic acid under basic conditions to form the benzoxathiol ring. The resulting intermediate is then esterified with benzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for binding to active sites of various enzymes, thereby modulating their activity .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the chlorophenyl group is particularly significant in enhancing biological activity.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The chlorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is unique due to the combination of the benzoxathiol ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H11ClO4S

Molecular Weight

382.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] benzoate

InChI

InChI=1S/C20H11ClO4S/c21-14-8-6-12(7-9-14)16-10-15(11-17-18(16)25-20(23)26-17)24-19(22)13-4-2-1-3-5-13/h1-11H

InChI Key

WIVZPBCZDDYEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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